Cas no 132244-31-6 (5-Bromobenzooxazole)

5-Bromobenzooxazole is a heterocyclic aromatic compound featuring a benzooxazole core substituted with a bromine atom at the 5-position. This structure imparts reactivity suitable for various organic transformations, particularly in cross-coupling reactions and as a building block in pharmaceutical and agrochemical synthesis. The bromine substituent enhances its utility in palladium-catalyzed couplings, such as Suzuki or Buchwald-Hartwig reactions, enabling efficient derivatization. Its stability and compatibility with diverse reaction conditions make it a valuable intermediate in medicinal chemistry and material science. The compound is typically supplied as a high-purity solid, ensuring consistent performance in synthetic applications. Proper handling under inert conditions is recommended due to its sensitivity to moisture and light.
5-Bromobenzooxazole structure
5-Bromobenzooxazole structure
商品名:5-Bromobenzooxazole
CAS番号:132244-31-6
MF:C7H4BrNO
メガワット:198.016760826111
MDL:MFCD03095026
CID:64182
PubChem ID:21749504

5-Bromobenzooxazole 化学的及び物理的性質

名前と識別子

    • 5-Bromobenzo[d]oxazole
    • 5-BROMOBENZOXAZOLE
    • CHEMBRDG-BB 4002139
    • 5-BROMO-1,3-BENZOXAZOLE
    • 5-Bromo benzooxazole
    • 5-Bromo-benzooxazole
    • 5-bromo-1,3-benzoxazole(SALTDATA: FREE)
    • Benzoxazole, 5-broMo-
    • CS-W004754
    • FT-0646898
    • 5-bromo-benzooxazole, AldrichCPR
    • SY018736
    • EN300-133043
    • J-517157
    • SCHEMBL10486
    • 5-Bromo-1,3-benzoxazole, AldrichCPR
    • BC-0732
    • PGOGTWDYLFKOHI-UHFFFAOYSA-N
    • B5515
    • AM20061012
    • A902098
    • 13222-31-6
    • 5-bromo-benzoxazole
    • DTXSID90927595
    • AKOS005071875
    • 5-Bromobenzo[delta]oxazole
    • 5-Bromobenzooxazole
    • MFCD03095026
    • 132244-31-6
    • AB13423
    • DB-025177
    • 5-bromo-1,3-benzoxazole (en)
    • 5-BROMO-BENZO[D]OXAZOLE
    • MDL: MFCD03095026
    • インチ: 1S/C7H4BrNO/c8-5-1-2-7-6(3-5)9-4-10-7/h1-4H
    • InChIKey: PGOGTWDYLFKOHI-UHFFFAOYSA-N
    • ほほえんだ: BrC1C=CC2=C(C=1)N=CO2

計算された属性

  • せいみつぶんしりょう: 196.94800
  • どういたいしつりょう: 196.948
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 2
  • 重原子数: 10
  • 回転可能化学結合数: 0
  • 複雑さ: 131
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.3
  • トポロジー分子極性表面積: 26A^2

じっけんとくせい

  • 色と性状: No data available
  • 密度みつど: 1.711
  • ゆうかいてん: 36.0 to 40.0 deg-C
  • ふってん: 251.2±13.0 °C at 760 mmHg
  • フラッシュポイント: 105.704℃
  • 屈折率: 1.649
  • PSA: 26.03000
  • LogP: 2.59030

5-Bromobenzooxazole セキュリティ情報

5-Bromobenzooxazole 税関データ

  • 税関コード:2934999090
  • 税関データ:

    中国税関番号:

    2934999090

    概要:

    2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

    申告要素:

    製品名、コンポーネント内容、使用

    要約:

    2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

5-Bromobenzooxazole 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Chemenu
CM160230-5g
5-Bromo-1,3-benzoxazole
132244-31-6 97%
5g
$*** 2023-03-31
Ambeed
A242178-5g
5-Bromobenzo[d]oxazole
132244-31-6 97%
5g
$39.0 2025-02-26
Apollo Scientific
OR61307-25g
5-Bromo-1,3-benzoxazole
132244-31-6
25g
£265.00 2023-09-01
eNovation Chemicals LLC
D205259-500g
5-Bromobenzoxazole
132244-31-6 98%
500g
$3240 2023-09-03
abcr
AB269204-10g
5-Bromo-1,3-benzoxazole, 95%; .
132244-31-6 95%
10g
€244.30 2023-09-10
Key Organics Ltd
BC-0732-5G
5-bromo-1,3-benzoxazole
132244-31-6 >95%
5g
£51.00 2025-02-08
Ambeed
A242178-1g
5-Bromobenzo[d]oxazole
132244-31-6 97%
1g
$12.0 2025-02-26
Ambeed
A242178-10g
5-Bromobenzo[d]oxazole
132244-31-6 97%
10g
$70.0 2025-02-26
abcr
AB269204-10 g
5-Bromo-1,3-benzoxazole, 95%; .
132244-31-6 95%
10 g
€244.30 2023-07-20
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd.
B5515-5G
5-Bromobenzoxazole
132244-31-6 >98.0%(GC)
5g
¥1980.00 2024-04-17

5-Bromobenzooxazole 合成方法

5-Bromobenzooxazoleに関する追加情報

5-Bromobenzooxazole: A Comprehensive Overview

5-Bromobenzooxazole (CAS No. 132244-31-6) is a heterocyclic aromatic compound that has garnered significant attention in the fields of organic chemistry, materials science, and pharmacology. This compound is characterized by its unique structure, which consists of a benzene ring fused with an oxazole ring, where the bromine atom is located at the 5-position. The benzooxazole core is a versatile scaffold that has been extensively studied due to its potential applications in drug design, optoelectronic materials, and analytical chemistry.

The synthesis of 5-Bromobenzooxazole typically involves the bromination of benzooxazole derivatives. Recent advancements in catalytic methods have enabled more efficient and selective bromination processes, minimizing side reactions and improving yields. For instance, researchers have explored the use of palladium-catalyzed cross-coupling reactions to introduce bromine atoms at specific positions on the benzooxazole ring. These methods not only enhance the purity of the final product but also pave the way for the synthesis of more complex derivatives with tailored properties.

One of the most promising applications of 5-Bromobenzooxazole lies in its use as a building block for drug discovery. The compound's ability to act as a ligand in metalloenzyme inhibition has been extensively studied. For example, recent studies have demonstrated that 5-Bromobenzooxazole derivatives can effectively inhibit certain kinases, making them potential candidates for anti-cancer therapies. Additionally, the compound's fluorescence properties have been leveraged in bioimaging applications, where it serves as a probe for detecting specific biomolecules in vivo.

In the realm of materials science, 5-Bromobenzooxazole has shown potential as a component in organic light-emitting diodes (OLEDs). Its high electron-deficient nature and strong fluorescence make it an ideal candidate for designing efficient electroluminescent materials. Recent research has focused on incorporating 5-Bromobenzooxazole into polymer frameworks to enhance the stability and brightness of OLED devices. These advancements highlight the compound's versatility and its growing importance in cutting-edge technologies.

The chemical stability and reactivity of 5-Bromobenzooxazole are also areas of active research. Studies have shown that the compound exhibits excellent thermal stability, making it suitable for high-temperature applications. Furthermore, its reactivity towards nucleophilic aromatic substitution reactions has been exploited to synthesize a wide range of derivatives with diverse functionalities. These derivatives are being explored for their potential use in catalysis, sensing, and energy storage applications.

From an environmental perspective, 5-Bromobenzooxazole has been evaluated for its biodegradability and eco-toxicity. Recent findings suggest that under certain conditions, the compound can undergo microbial degradation, reducing its persistence in aquatic environments. This information is crucial for assessing its environmental impact and ensuring sustainable practices in its production and application.

In summary, 5-Bromobenzooxazole (CAS No. 132244-31-6) is a multifaceted compound with applications spanning various scientific disciplines. Its unique structure, coupled with advancements in synthetic methodologies and material science, positions it as a key player in future innovations across industries. As research continues to uncover new properties and applications, 5-Bromobenzooxazole is poised to make significant contributions to both academic and industrial fields.

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